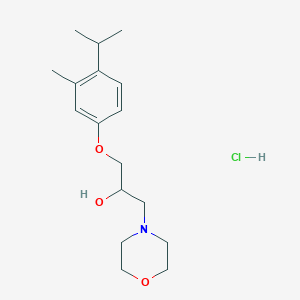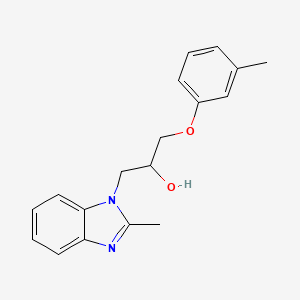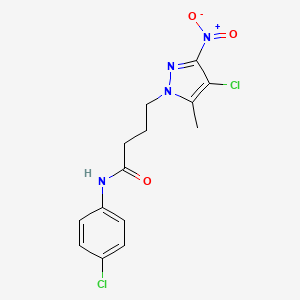
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. This compound is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes.
Aplicaciones Científicas De Investigación
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes. It has been used in studies on asthma, heart failure, and obesity. This compound has also been used to study the effects of β2-adrenergic receptor antagonists on insulin secretion and glucose metabolism.
Mecanismo De Acción
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthmatic patients. It has also been shown to reduce heart rate and blood pressure in patients with heart failure. In addition, this compound has been shown to reduce lipolysis and increase insulin secretion in response to glucose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is that it is a highly selective β2-adrenergic receptor antagonist. This means that it can be used to study the effects of β2-adrenergic receptor activation specifically without interfering with other signaling pathways. However, one limitation of using this compound is that it has a relatively short half-life in vivo, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for research on 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride. One direction is to investigate the effects of this compound on other physiological processes such as inflammation and immune function. Another direction is to develop new compounds that are more selective for β2-adrenergic receptors and have longer half-lives in vivo. Finally, more research is needed to understand the long-term effects of β2-adrenergic receptor antagonists on various physiological processes.
Métodos De Síntesis
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process starting from 4-isopropyl-3-methylphenol and 4-morpholineethanol. The synthesis involves several reactions including alkylation, acylation, and cyclization. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain this compound as a hydrochloride salt.
Propiedades
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13(2)17-5-4-16(10-14(17)3)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMIHQVHNRSNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)





